molecular formula C6HBrF3I B2787797 3-Bromo-1,2,4-trifluoro-5-iodobenzene CAS No. 2451256-37-2

3-Bromo-1,2,4-trifluoro-5-iodobenzene

Cat. No. B2787797
CAS RN: 2451256-37-2
M. Wt: 336.878
InChI Key: PVKUDDFTLULQAA-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-trifluoro-5-iodobenzene is a chemical compound with the molecular formula C6HBrF3I. It has an average mass of 336.876 Da and a monoisotopic mass of 335.825836 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, iodo, and trifluoro groups . The InChI code for this compound is 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 229.5±40.0 °C, and its density is predicted to be 2.400±0.06 g/cm3 .

Scientific Research Applications

Fluorinated Building Blocks for Drug Discovery

The trifluoromethyl and trifluoromethoxy groups in this compound contribute to lipophilicity and metabolic stability. Medicinal chemists use such fluorinated building blocks to optimize drug candidates, aiming for improved pharmacokinetics and bioavailability.

properties

IUPAC Name

3-bromo-1,2,4-trifluoro-5-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3I/c7-4-5(9)2(8)1-3(11)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUDDFTLULQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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